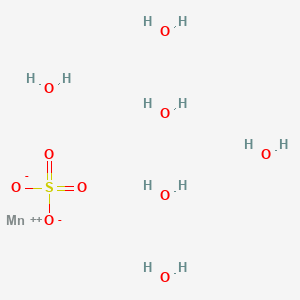

manganese(II) sulfate hexahydrate

Description

Properties

Molecular Formula |

H12MnO10S |

|---|---|

Molecular Weight |

259.1 g/mol |

IUPAC Name |

manganese(2+);sulfate;hexahydrate |

InChI |

InChI=1S/Mn.H2O4S.6H2O/c;1-5(2,3)4;;;;;;/h;(H2,1,2,3,4);6*1H2/q+2;;;;;;;/p-2 |

InChI Key |

MHWHABOIZXUXES-UHFFFAOYSA-L |

SMILES |

O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Mn+2] |

Canonical SMILES |

O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Mn+2] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Crystalline Architecture of Manganese(II) Sulfate Hydrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structures of various manganese(II) sulfate (B86663) hydrates. While the hexahydrate form is exceptionally rare, this document focuses on the well-characterized monohydrate, tetrahydrate, pentahydrate, and the elusive hexahydrate, presenting their crystallographic data, experimental protocols for structure determination, and a generalized workflow for single-crystal X-ray diffraction analysis. This information is crucial for understanding the physicochemical properties of these compounds, which have applications in various scientific and industrial fields, including serving as precursors in the synthesis of other manganese compounds.

Crystallographic Data of Manganese(II) Sulfate Hydrates

The following tables summarize the key crystallographic parameters for the known hydrates of manganese(II) sulfate. This data is essential for comparative analysis and for understanding the structural variations resulting from different levels of hydration.

Manganese(II) Sulfate Hexahydrate (Chvaleticeite)

Identified as a new mineral in 1978, Chvaleticeite is the rare hexagonal polymorph of MnSO₄·6H₂O.

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P6₁22 |

| a (Å) | 6.913 |

| c (Å) | 17.22 |

| Z | 4 |

Manganese(II) Sulfate Pentahydrate (Jōkokuite)

This triclinic form of manganese(II) sulfate is also a naturally occurring mineral.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 6.37 |

| b (Å) | 10.77 |

| c (Å) | 6.13 |

| α (°) | 98.8 |

| β (°) | 109.9 |

| γ (°) | 77.8 |

| Z | 2 |

Manganese(II) Sulfate Tetrahydrate (Ilesite)

The monoclinic tetrahydrate is a more commonly encountered form.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.9783 |

| b (Å) | 13.809 |

| c (Å) | 8.0481 |

| β (°) | 90.8 |

| Z | 4 |

Manganese(II) Sulfate Monohydrate (Szmikite)

The monohydrate crystallizes in the monoclinic system and is a member of the kieserite group.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 7.764 |

| b (Å) | 7.663 |

| c (Å) | 7.124 |

| β (°) | 115.85 |

| Z | 4 |

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structures of manganese(II) sulfate hydrates is primarily achieved through single-crystal X-ray diffraction. The following is a generalized, representative protocol that outlines the key steps involved in this analytical technique.

1. Crystal Growth and Selection:

-

Single crystals of the desired manganese(II) sulfate hydrate (B1144303) are grown from an aqueous solution of manganese(II) sulfate by slow evaporation at a controlled temperature. The specific hydrate form that crystallizes is dependent on the temperature of the solution.

-

A suitable single crystal with well-defined faces and free of visible defects is selected under a microscope. The crystal dimensions should be appropriate for the X-ray beam size (typically < 0.5 mm).

-

The selected crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent water loss during data collection, especially for the higher hydrates.

2. Data Collection:

-

The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).

-

The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations of the atoms and reduce radiation damage.

-

A preliminary screening is performed to determine the crystal quality and the unit cell parameters.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles (frames) and recording the diffraction pattern for each frame. The exposure time per frame and the total number of frames are optimized to ensure good data quality and completeness.

3. Data Reduction and Processing:

-

The raw diffraction images are processed to integrate the intensities of the individual reflections.

-

Corrections are applied for various experimental factors, including Lorentz and polarization effects, absorption of X-rays by the crystal, and potential crystal decay.

-

The space group of the crystal is determined from the systematic absences in the diffraction data.

-

The final output of this step is a reflection file containing the Miller indices (h, k, l), the integrated intensity, and the standard uncertainty for each reflection.

4. Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined against the experimental diffraction data using a least-squares minimization procedure. This involves adjusting the atomic coordinates, displacement parameters (describing the thermal motion of the atoms), and site occupancy factors to improve the agreement between the calculated and observed structure factors.

-

Difference Fourier maps are used to locate missing atoms, such as hydrogen atoms of the water molecules.

-

The final refined structure is evaluated based on several crystallographic R-factors (e.g., R1, wR2) and other quality indicators.

Visualizing the Workflow

The logical flow of the single-crystal X-ray diffraction experiment can be visualized as follows:

A Comprehensive Technical Guide to the Synthesis and Characterization of Manganese(II) Sulfate Hexahydrate

This technical guide provides an in-depth overview of the synthesis and characterization of manganese(II) sulfate (B86663) hexahydrate (MnSO₄·6H₂O). The document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the methodologies for preparing and analyzing this inorganic compound. While manganese(II) sulfate commonly exists in monohydrate, tetrahydrate, and pentahydrate forms, this guide will focus on the hexahydrate, a rarer form, and provide comparative data from other hydrates where applicable.[1]

Synthesis of Manganese(II) Sulfate Hexahydrate

The synthesis of manganese(II) sulfate hydrates can be achieved through various methods, typically involving the reaction of a manganese source with sulfuric acid.[2][3] The specific hydrate (B1144303) obtained is often dependent on the crystallization temperature.[4] Below are detailed protocols for common synthesis routes.

Experimental Protocols

Method 1: From Manganese Carbonate

This is a straightforward acid-base reaction.

-

Materials: Manganese(II) carbonate (MnCO₃), concentrated sulfuric acid (H₂SO₄), distilled water.

-

Procedure:

-

Slowly add a stoichiometric amount of concentrated sulfuric acid to a stirred suspension of manganese(II) carbonate in distilled water. The reaction is exothermic and produces carbon dioxide gas.

-

Continue stirring until the cessation of gas evolution, indicating the completion of the reaction. The resulting solution is manganese(II) sulfate.

-

Filter the solution to remove any unreacted starting material or solid impurities.

-

Concentrate the filtrate by gentle heating to the point of saturation.

-

To obtain the hexahydrate, cool the saturated solution slowly to a temperature below 10°C and allow crystallization to occur. Higher hydrates are generally favored at lower temperatures.

-

Isolate the resulting pale pink crystals by filtration.[1][2]

-

Wash the crystals with a small amount of ice-cold distilled water and then with ethanol (B145695) to facilitate drying.

-

Dry the crystals in a desiccator over a suitable drying agent.

-

Method 2: From Manganese Dioxide

This method involves the reduction of manganese(IV) to manganese(II).

-

Materials: Manganese dioxide (MnO₂), oxalic acid (H₂C₂O₄), concentrated sulfuric acid (H₂SO₄), distilled water.[5]

-

Procedure:

-

Prepare a solution of oxalic acid and sulfuric acid in distilled water.[5]

-

Slowly add powdered manganese dioxide to the stirred acidic solution. The reaction is exothermic.[5]

-

Continue the addition until the reaction is complete, indicated by the disappearance of the black MnO₂ powder and the cessation of gas evolution.

-

Filter the resulting solution to remove any solid impurities.

-

Follow steps 1.1.4 through 1.1.8 to crystallize, isolate, and dry the this compound crystals.

-

The chemical equation for this reaction is: MnO₂ + H₂C₂O₄ + H₂SO₄ → MnSO₄ + 2CO₂ + 2H₂O[4]

Diagram of the Synthesis Workflow

References

- 1. Manganese(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. Manganese(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 3. Manganeseii Sulfate Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 4. Manganese(II) sulfate - Crystal growing [en.crystalls.info]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of Manganese(II) Sulfate Hexahydrate

Abstract

Manganese(II) sulfate (B86663) (MnSO₄) is a crucial compound in various industrial, agricultural, and research applications, including its use as a precursor to other manganese compounds, a micronutrient in fertilizers, and a supplement in animal feed.[1][2][3][4] It exists in several hydrated forms, with the monohydrate, tetrahydrate, and heptahydrate being the most common.[5][6] The hexahydrate form (MnSO₄·6H₂O) is rarer.[6][7] Understanding the solubility of these hydrates is critical for their application in aqueous and non-aqueous systems, particularly in the formulation of nutrient solutions, drug development, and chemical synthesis. This guide provides a comprehensive overview of the solubility of manganese(II) sulfate in various solvents, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment in a research context.

Introduction to Manganese(II) Sulfate and its Hydrates

Manganese(II) sulfate is an inorganic compound that, in its anhydrous form, is a white solid.[5] However, it is more commonly encountered as one of its several hydrates (monohydrate, tetrahydrate, pentahydrate, hexahydrate, and heptahydrate), which typically appear as pale pink crystalline solids.[5][6][8] All of these hydrated salts dissolve in water to form faintly pink solutions containing the aquo complex [Mn(H₂O)₆]²⁺.[1][6][7] The specific hydrate (B1144303) can influence physical properties, but the behavior in aqueous solution is dominated by this complex ion. The transition between different hydrated forms is dependent on temperature. For instance, the tetrahydrate loses water to become the monohydrate upon gentle heating, which in turn loses its final water molecule at temperatures above 280°C.[2][4][9]

Solubility of Manganese(II) Sulfate

The solubility of manganese(II) sulfate is highly dependent on the solvent and temperature. While specific quantitative data for the hexahydrate is not abundant in literature, the data for other common hydrates provides a strong indication of its behavior.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for manganese(II) sulfate, primarily for the more common hydrates. It is important for researchers to note the specific hydrate being used, as this can affect dissolution kinetics and solubility measurements.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Hydrate Form | Citation(s) |

| Water | 5 | 52 | Not Specified | [5][7][10] |

| Water | 20 | 76.2 ( g/100g H₂O) | Monohydrate | [11] |

| Water | 21 | 5-10 | Monohydrate | [4] |

| Water | 70 | 70 | Not Specified | [5][7][10] |

Note: The significant discrepancy in reported water solubility at ~20°C for the monohydrate[4][11] highlights the importance of empirical verification for specific applications.

Qualitative Solubility in Various Solvents

A summary of qualitative solubility information is provided below.

| Solvent | Solubility | Citation(s) |

| Methanol | Very slightly soluble / Soluble | [1][5][7][10] |

| Ethanol | Insoluble | [2][7][8][10] |

| Diethyl Ether | Insoluble | [1][5][7] |

| Toluene | Insoluble | [5] |

| Acetic Acid | Insoluble | [12] |

| Ethyl Acetate | Insoluble | [12] |

Experimental Protocol for Solubility Determination

This section outlines a standard laboratory procedure for determining the solubility of a salt like manganese(II) sulfate hexahydrate in a given solvent (e.g., water) at various temperatures. This method is based on the gravimetric analysis of a saturated solution.

Principle

A saturated solution is prepared at a specific temperature, where the dissolved solute is in equilibrium with excess undissolved solid. A known volume or mass of the clear supernatant is carefully removed, the solvent is evaporated, and the mass of the remaining solute is measured. Solubility is then expressed as grams of solute per 100 mL or 100 g of solvent.[13][14]

Materials and Equipment

-

This compound

-

Solvent of interest (e.g., deionized water)

-

Temperature-controlled water bath or incubator/shaker

-

Erlenmeyer flasks with stoppers

-

Calibrated thermometer

-

Syringes with membrane filters (e.g., 0.45 µm PTFE)

-

Pre-weighed weighing dishes or porcelain evaporating dishes

-

Analytical balance (±0.0001 g)

-

Drying oven

-

Magnetic stirrer and stir bars

Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to an Erlenmeyer flask containing a known volume (e.g., 50 mL) of the solvent. "Excess" means enough solid remains undissolved to be clearly visible.

-

Add a magnetic stir bar, seal the flask to prevent solvent evaporation, and place it in the temperature-controlled water bath set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring to ensure saturation is reached.

-

-

Sample Collection:

-

Once equilibrium is reached, stop the stirring and allow the excess solid to settle for at least 1-2 hours at the constant experimental temperature.

-

Carefully draw a known volume (e.g., 10 mL) of the clear supernatant liquid using a pre-warmed syringe to avoid premature crystallization.

-

Immediately attach a membrane filter to the syringe and dispense the clear, saturated solution into a pre-weighed, dry evaporating dish. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact mass of the evaporating dish containing the saturated solution.

-

Place the dish in a drying oven set to a temperature sufficient to evaporate the solvent without decomposing the salt (e.g., 105-110°C for water).

-

Dry the sample to a constant weight. This is achieved by periodically removing the dish from the oven, allowing it to cool to room temperature in a desiccator, and weighing it. The process is repeated until two consecutive weighings are within an acceptable margin (e.g., ±0.0005 g).[14]

-

-

Calculation of Solubility:

-

Calculate the mass of the solvent in the sample: Mass of Solvent = (Mass of dish + solution) - (Mass of dish + dry salt)

-

Calculate the mass of the dissolved salt: Mass of Salt = (Mass of dish + dry salt) - (Mass of empty dish)

-

Express the solubility in the desired units ( g/100 mL or g/100 g of solvent). Assuming the density of the solvent is known, convert the mass of the solvent to volume if necessary. Solubility ( g/100g ) = (Mass of Salt / Mass of Solvent) x 100

-

-

Constructing a Solubility Curve:

Visualization of Experimental Workflow

For professionals in drug development or chemical research, determining solubility is often a foundational step in a larger process. The following diagram illustrates a logical workflow for assessing and utilizing the solubility of a compound like this compound.

Caption: Logical workflow for solubility assessment in formulation development.

References

- 1. brainly.in [brainly.in]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Manganese sulfate monohydrate CAS#: 10034-96-5 [m.chemicalbook.com]

- 5. Manganese(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 6. Manganeseii Sulfate Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 7. Manganese(II) sulfate - Wikipedia [en.wikipedia.org]

- 8. Manganese(II) Sulfate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 9. manganese(II) sulfate monohydrate [chemister.ru]

- 10. Manganese Sulfate | MnO4S | CID 24580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. carlroth.com [carlroth.com]

- 12. Manganese(II) sulfate - Crystal growing [en.crystalls.info]

- 13. fountainheadpress.com [fountainheadpress.com]

- 14. scribd.com [scribd.com]

An In-depth Technical Guide to the Thermal Decomposition of Manganese(II) Sulfate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of manganese(II) sulfate (B86663) hexahydrate (MnSO₄·6H₂O). It details the sequential degradation pathway, intermediate products, and final residues. The information is supported by quantitative data from thermogravimetric and differential thermal analyses, presented in clear, comparative tables. Detailed experimental protocols and visual diagrams of the decomposition pathway and analytical workflow are included to support research and development activities.

Introduction

Manganese(II) sulfate and its hydrates are crucial compounds in various industrial, agricultural, and pharmaceutical applications. Understanding their thermal stability and decomposition characteristics is essential for process optimization, quality control, and ensuring the safety and efficacy of related products. The thermal decomposition of manganese(II) sulfate hexahydrate is a multi-step process involving dehydration followed by the decomposition of the anhydrous salt into manganese oxides and sulfur oxides. The precise nature of the intermediate and final products is highly dependent on factors such as temperature, heating rate, and the composition of the surrounding atmosphere.

The Thermal Decomposition Pathway

The thermal decomposition of this compound proceeds through a series of distinct stages, primarily involving the sequential loss of water molecules (dehydration) followed by the decomposition of the resulting anhydrous salt.

2.1 Dehydration Stages Initially, the hexahydrate loses its water of crystallization in several steps to form lower hydrates, ultimately yielding the anhydrous form. The transitions between different hydrated forms can be sensitive to ambient temperature and humidity. The general dehydration sequence is as follows:

-

Step 1-3: Gradual loss of water molecules to form pentahydrate, tetrahydrate, and finally the stable monohydrate. The transition from pentahydrate to tetrahydrate occurs at approximately 26°C[1].

-

Step 4: The monohydrate (MnSO₄·H₂O) is stable over a wider temperature range before losing its final water molecule to form anhydrous manganese(II) sulfate (MnSO₄). This final dehydration step occurs at temperatures ranging from 280°C to 450°C[1][2].

2.2 Decomposition of Anhydrous MnSO₄ Once anhydrous, manganese(II) sulfate remains stable until higher temperatures are reached. Its decomposition in an air atmosphere begins at approximately 625°C and is known to be kinetically sluggish[3][4].

-

Step 5: The anhydrous salt decomposes to form dimanganese trioxide (Mn₂O₃), also known as bixbyite, with the release of sulfur oxides. The optimal temperature for the formation of a single Mn₂O₃ phase is reported to be 850°C[5].

-

Step 6: At even higher temperatures, typically above 850°C, the Mn₂O₃ further decomposes to form hausmannite (Mn₃O₄), which is the final stable oxide residue at temperatures around 1000-1100°C[4][5].

The overall chemical reactions for the decomposition of the anhydrous salt can be summarized as:

2 MnSO₄(s) + O₂(g) → 2 MnO₂(s) + 2 SO₂(g) (intermediate reaction) 3 MnSO₄(s) → Mn₃O₄(s) + 3 SO₃(g) 2 MnSO₄(s) → 2 MnO(s) + 2 SO₂(g) + O₂(g) 6 MnSO₄(s) → 2 Mn₃O₄(s) + 4 SO₃(g) + 2 SO₂(g)

The final decomposition pathway involves the formation of Mn₂O₃ and subsequently Mn₃O₄[3][4][6][7].

Quantitative Decomposition Data

The following table summarizes the key stages, temperature ranges, and theoretical mass loss for the thermal decomposition of MnSO₄·6H₂O.

| Stage | Reaction | Temperature Range (°C) | Theoretical Mass Loss (%) | Cumulative Mass Loss (%) |

| 1 | MnSO₄·6H₂O → MnSO₄·5H₂O + H₂O | Ambient | 6.54% | 6.54% |

| 2 | MnSO₄·5H₂O → MnSO₄·4H₂O + H₂O | ~26[1] | 6.98% | 13.52% |

| 3 | MnSO₄·4H₂O → MnSO₄·H₂O + 3H₂O | >26 - ~280 | 24.21% | 37.73% |

| 4 | MnSO₄·H₂O → MnSO₄ + H₂O | 280 - 450[1][2] | 10.66% | 48.39% |

| 5 | 2MnSO₄ → Mn₂O₃ + SO₃ + SO₂ | 625 - 850[3][4][5] | 26.51% | 74.90% |

| 6 | 6Mn₂O₃ → 4Mn₃O₄ + O₂ | >850[3][4] | 3.53% | 78.43% |

Note: Theoretical mass loss is calculated based on the molar masses of the compounds. Actual mass loss observed in experiments may vary depending on conditions such as heating rate and atmosphere.

Experimental Protocols

The study of the thermal decomposition of this compound typically employs thermal analysis techniques.

4.1 Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

This is the most common methodology for observing and quantifying the decomposition process.

-

Objective: To measure the change in mass of a sample as a function of temperature and to detect exothermic or endothermic transitions.

-

Instrumentation: A simultaneous thermal analysis (STA) instrument capable of performing TGA and DTA concurrently.

-

Sample Preparation: A small, accurately weighed amount of MnSO₄·6H₂O powder (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: The experiment is run under a controlled atmosphere, typically flowing nitrogen (for an inert environment) or air (for an oxidative environment), at a constant flow rate (e.g., 50-100 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1100°C) at a constant, linear heating rate (e.g., 5, 10, or 20 °C/min). Slower heating rates can provide better resolution of intermediate steps[4].

-

Data Collection: The instrument continuously records the sample's mass, the rate of mass change (DTG), and the temperature difference between the sample and a reference (DTA) as a function of temperature.

-

4.2 Product Characterization

To confirm the identity of intermediate and final products, the residues from interrupted TGA experiments are analyzed using other techniques.

-

X-Ray Diffraction (XRD): Used to identify the crystalline phases of the solid residues at different decomposition stages (e.g., MnSO₄, Mn₂O₃, Mn₃O₄).

-

Infrared Spectroscopy (IR): Used to confirm the presence or absence of water molecules and sulfate groups in the intermediates.

-

Evolved Gas Analysis (EGA): Often coupled with TGA (TGA-MS or TGA-FTIR), this technique analyzes the gaseous products (H₂O, SO₂, SO₃) released during decomposition.

Visualizations

5.1 Decomposition Pathway Diagram

Caption: Stepwise thermal decomposition pathway of MnSO₄·6H₂O.

5.2 Experimental Workflow Diagram

Caption: General workflow for thermal analysis experiments.

Conclusion

The thermal decomposition of this compound is a complex, multi-stage process that is highly sensitive to experimental conditions. A thorough understanding of the dehydration steps and the subsequent decomposition of the anhydrous salt into various manganese oxides is critical for professionals in fields utilizing this compound. The data and protocols presented in this guide offer a foundational understanding for controlling thermal processes, predicting product formation, and conducting further research into the kinetics and mechanisms of these transformations.

References

- 1. Manganese(II) sulfate - Crystal growing [en.crystalls.info]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. findresearcher.sdu.dk [findresearcher.sdu.dk]

- 5. researchgate.net [researchgate.net]

- 6. globethesis.com [globethesis.com]

- 7. Kinetics for Thermal Decomposition of Manganese Compounds - Master's thesis - Dissertation [dissertationtopic.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Manganese(II) Sulfate Hexahydrate (MnSO₄·6H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of manganese(II) sulfate (B86663) hexahydrate (MnSO₄·6H₂O). Designed for a scientific audience, this document consolidates key data, outlines experimental protocols for property determination, and visualizes essential chemical processes and workflows. Given the relative rarity of the hexahydrate form, data for other common hydrates (monohydrate and tetrahydrate) are included for comparative analysis.

Physical Properties

Manganese(II) sulfate can exist in various states of hydration, with the hexahydrate being one of the less common forms.[1] The physical characteristics of these compounds are crucial for their handling, storage, and application in research and development. Key physical properties are summarized in the tables below.

General and Structural Properties

| Property | MnSO₄·6H₂O | MnSO₄·H₂O (Monohydrate) | MnSO₄·4H₂O (Tetrahydrate) | Anhydrous MnSO₄ |

| IUPAC Name | manganese(2+);sulfate;hexahydrate[2] | manganese(2+);sulfate;hydrate[3] | Manganese(II) sulfate tetrahydrate | Manganese(II) sulfate[4] |

| Molecular Formula | H₁₂MnO₁₀S[2] | H₂MnO₅S[3][5] | MnSO₄·4H₂O | MnSO₄[4] |

| Molecular Weight | 259.10 g/mol [2] | 169.02 g/mol [3][5] | 223.07 g/mol [4][6] | 151.001 g/mol [4][6] |

| Appearance | Pale pink solid[4] | Pale pink powder[3][7] | Pale pink solid[4] | White crystals[4] |

| Crystal System | Not definitively specified in literature | Monoclinic[4] | Monoclinic[4] | Orthorhombic[4] |

Physicochemical Data

| Property | MnSO₄·6H₂O | MnSO₄·H₂O (Monohydrate) | MnSO₄·4H₂O (Tetrahydrate) | Anhydrous MnSO₄ |

| Density | Data not readily available | 2.95 g/cm³[3][4] | 2.107 g/cm³[4][6] | 3.25 g/cm³[4][6] |

| Melting Point | Decomposes upon heating | Decomposes >400°C[5] | 27°C[4][6] | 710°C[4] |

| Boiling Point | Decomposes | Decomposes | Decomposes | 850°C (decomposes)[4] |

| Solubility in Water | Soluble | 76.2 g/100 mL[8] | 52 g/100 mL (5°C), 70 g/100 mL (70°C)[4] | 52 g/100 mL (5°C), 70 g/100 mL (70°C)[4] |

| Solubility in Other Solvents | Data not readily available | Very slightly soluble in methanol; insoluble in ether and ethanol[4] | Very slightly soluble in methanol; insoluble in ether and ethanol[4] | Very slightly soluble in methanol; insoluble in ether and ethanol[4] |

Chemical Properties

The chemical behavior of manganese(II) sulfate is primarily dictated by the manganese(II) ion and the sulfate anion. In its hydrated form, the water molecules also play a significant role in its reactivity and thermal stability.

Aqueous Chemistry and Reactivity

In aqueous solutions, manganese(II) sulfate dissociates to form the aquo complex [Mn(H₂O)₆]²⁺, which imparts a faint pink color to the solution.[4] The solution is slightly acidic due to the hydrolysis of the Mn²⁺ ion.

-

Reaction with Bases: The addition of a strong base, such as sodium hydroxide, to a solution of MnSO₄ results in the precipitation of manganese(II) hydroxide: MnSO₄(aq) + 2NaOH(aq) → Mn(OH)₂(s) + Na₂SO₄(aq)[6]

-

Redox Reactions: The manganese(II) ion can be oxidized to higher oxidation states. For instance, in an alkaline medium, hydrogen peroxide oxidizes Mn(II) to manganese(IV) oxide.[4] Oxidation with potassium permanganate (B83412) is another route to produce manganese dioxide.[4] Conversely, MnSO₄ can act as a reducing agent in certain reactions.

Thermal Decomposition

Heating manganese(II) sulfate hydrates leads to a stepwise loss of water molecules. The final anhydrous salt decomposes at higher temperatures to form manganese oxides and sulfur oxides. The decomposition of anhydrous MnSO₄ in air begins at approximately 625°C, yielding Mn₂O₃, and at temperatures above 850°C, it further converts to Mn₃O₄.

The general thermal decomposition pathway for a hydrated manganese sulfate salt is visualized below.

Thermal Decomposition Pathway of Manganese(II) Sulfate Hydrates.

Role in Biological Systems and Drug Development

Manganese is an essential trace element and a critical cofactor for numerous enzymes, including glycosyltransferases, arginase, and superoxide (B77818) dismutase (SOD).[1][9] MnSO₄ serves as a readily available source of Mn²⁺ ions for in vitro and in vivo studies. Its role in activating signaling pathways, such as the insulin/IGF-1 pathway, and its impact on metabolic processes are of significant interest in drug development and toxicology.[10][11] For example, Mn²⁺ is essential for the function of MnSOD, a key antioxidant enzyme in mitochondria that protects against oxidative stress.[1]

The role of Mn²⁺ as an enzymatic cofactor is depicted in the following diagram.

Role of Mn²⁺ from MnSO₄ as an Enzymatic Cofactor.

Experimental Protocols

Accurate characterization of MnSO₄·6H₂O requires standardized experimental procedures. Below are detailed methodologies for determining key physical and chemical properties.

Determination of Water of Hydration by Thermogravimetric Analysis (TGA)

Objective: To quantify the number of water molecules in a hydrated salt by measuring mass loss as a function of temperature.

Methodology:

-

Calibrate the thermogravimetric analyzer using standard reference materials.

-

Place a precisely weighed sample (typically 5-10 mg) of MnSO₄·6H₂O into a tared TGA pan (e.g., alumina (B75360) or platinum).

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to identify the temperature ranges of mass loss, which correspond to the dehydration steps.

-

Calculate the percentage of mass loss for each step and relate it to the molar mass of water to determine the number of water molecules.

Crystal Structure Determination by Single-Crystal X-ray Diffraction (XRD)

Objective: To determine the precise three-dimensional arrangement of atoms and the unit cell parameters of a crystalline solid.

Methodology:

-

Grow a single, high-quality crystal of MnSO₄·6H₂O, typically through slow evaporation of a saturated aqueous solution.

-

Mount a suitable crystal (typically <0.5 mm in all dimensions) on a goniometer head.

-

Place the goniometer head on the diffractometer and cool the crystal (e.g., to 100 K) using a cryostream to minimize thermal vibrations.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

Process the diffraction data to determine the unit cell dimensions, space group, and integrated intensities of the reflections.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain the final, precise atomic coordinates and molecular geometry.

A generalized workflow for the characterization of a hydrated salt is presented below.

Experimental Workflow for Hydrated Salt Characterization.

Determination of Solubility

Objective: To measure the maximum amount of solute that can dissolve in a given amount of solvent at various temperatures.

Methodology:

-

Prepare a series of saturated solutions of MnSO₄·6H₂O in water at different, constant temperatures. This can be achieved by adding an excess of the salt to water in a thermostatically controlled bath and allowing it to equilibrate with stirring.

-

After equilibration, carefully separate the saturated solution from the undissolved solid (e.g., by filtration).

-

Accurately weigh a known amount of the saturated solution.

-

Determine the mass of the dissolved salt in that sample, either by evaporating the solvent and weighing the residue or by a suitable analytical technique such as titration or atomic absorption spectroscopy.

-

Express the solubility as grams of solute per 100 grams of solvent.

-

Repeat the procedure at different temperatures to construct a solubility curve.

References

- 1. The Essential Element Manganese, Oxidative Stress, and Metabolic Diseases: Links and Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. manganese(II) sulfate hexahydrate | H12MnO10S | CID 19850629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Manganese sulfate monohydrate | MnSO4.H2O | CID 177577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Manganese(II) sulfate - Wikipedia [en.wikipedia.org]

- 5. Manganese sulfate monohydrate CAS#: 10034-96-5 [m.chemicalbook.com]

- 6. Manganese(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 7. wintersunchemical.com [wintersunchemical.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Manganese in biology - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Coordination Chemistry of Manganese(II) Sulfate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of the coordination chemistry of manganese(II) sulfate (B86663) hexahydrate. It is intended to serve as a technical resource, detailing the structural aspects, reactivity, and characterization of coordination compounds derived from this versatile starting material. The information presented is curated for professionals in research and development, with a particular focus on applications in medicinal chemistry and material science.

Core Concepts: Structure and Solution Behavior

Manganese(II) sulfate hexahydrate (MnSO₄·6H₂O) is a hydrated salt of manganese in the +2 oxidation state. In its crystalline form, it is part of a class of hydrated double sulfates known as Tutton's salts, which are isomorphous. The fundamental coordination entity in both the solid state and aqueous solution is the hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺ .[1]

In this complex, the manganese(II) ion is situated at the center of an almost regular octahedron, coordinated by six water molecules.[1] The Mn-O bond distances in the analogous manganese ammonium (B1175870) sulfate hexahydrate are approximately 2.18 Å.[1] When dissolved in water, manganese(II) sulfate forms a faintly pink solution containing the stable [Mn(H₂O)₆]²⁺ aqua complex.[2][3] This hexaaqua complex is the primary reactant in subsequent coordination reactions in solution.

The d⁵ electronic configuration of the high-spin Mn(II) ion results in no ligand field stabilization energy (LFSE), which contributes to its labile nature and allows for versatile coordination numbers, typically ranging from 6 to 8 in its complexes.[4]

Ligand Substitution Reactions: The Gateway to Novel Complexes

The coordination chemistry of this compound is dominated by ligand substitution reactions, where the coordinated water molecules in the [Mn(H₂O)₆]²⁺ complex are replaced by other ligands. These reactions are typically driven by factors such as the chelate effect, the pKa of the incoming ligand, and the reaction conditions.

A generalized ligand substitution reaction can be represented as:

[Mn(H₂O)₆]²⁺ + nL → [Mn(H₂O)₆₋ₙLₙ]⁽²⁺⁾ + nH₂O

Where 'L' represents the incoming ligand and 'n' is the number of coordinated ligands. The nature of 'L' can vary widely, from simple monodentate ligands to complex polydentate chelators.

Below is a diagram illustrating the general workflow for synthesizing manganese(II) coordination complexes from this compound.

References

An In-depth Technical Guide to the Magnetic Properties of Manganese(II) Sulfate Hexahydrate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Manganese(II) sulfate (B86663) (MnSO₄) is an inorganic compound that exists in various hydrated forms, the hexahydrate being one of the rarer crystalline structures.[1][2] The magnetic properties of this compound are of significant interest in fields ranging from materials science to biochemistry and are dictated by the electron configuration of the manganese(II) ion. This guide provides a comprehensive overview of the fundamental magnetic properties of manganese(II) sulfate, with a focus on its hexahydrate form. It details the theoretical basis of its paramagnetism, presents available quantitative magnetic data, outlines key experimental protocols for magnetic characterization, and provides visual workflows and diagrams to illustrate core concepts.

Theoretical Framework: The Origin of Paramagnetism in Mn(II)

The magnetic behavior of manganese(II) sulfate stems from the electronic structure of the manganese(II) ion (Mn²⁺).

-

Electron Configuration: The Mn²⁺ ion has an electron configuration of [Ar] 3d⁵. According to Hund's rule of maximum multiplicity, the five d-electrons will occupy the five d-orbitals individually before any pairing occurs. This results in five unpaired electrons.

-

Paramagnetism: Materials with unpaired electrons exhibit paramagnetism.[3] In the absence of an external magnetic field, the magnetic moments of these unpaired electrons are randomly oriented, resulting in no net magnetization. However, when an external magnetic field is applied, the individual magnetic moments tend to align with the field, producing a net positive magnetization. Manganese(II) sulfate is, therefore, a paramagnetic substance.[3][4][5][6] The strength of this attraction is significantly stronger than that of iron(II) (four unpaired electrons) or cobalt(II) (three unpaired electrons) compounds.[3]

The temperature dependence of the magnetic susceptibility (χ) for a paramagnetic material like MnSO₄ typically follows the Curie-Weiss law:

χ = C / (T - θ)

where:

-

χ is the molar magnetic susceptibility.

-

C is the Curie constant, which is specific to the material.

-

T is the absolute temperature in Kelvin.

-

θ is the Weiss constant (in Kelvin), which accounts for magnetic interactions between adjacent metal ions.

From the Curie constant, the effective magnetic moment (μ_eff) can be calculated, which is a measure of the total magnetic moment of the ion.

Quantitative Magnetic Data

While data specifically for the rare hexahydrate (chvaleticeite) is not abundant in readily available literature, extensive data exists for other common hydrates of manganese(II) sulfate. This data provides a strong reference for the expected magnetic behavior. The values are dominated by the properties of the isolated [Mn(H₂O)₆]²⁺ aquo complex, which is present in solutions and many of the hydrated solid forms.[1]

Table 1: Molar Magnetic Susceptibility of Manganese(II) Sulfate Hydrates

| Compound | Formula | Molar Magnetic Susceptibility (χ_m) x 10⁻⁶ cm³/mol | Temperature (K) |

|---|---|---|---|

| Manganese(II) Sulfate Monohydrate | MnSO₄·H₂O | +14200 | Room Temp (285-300) |

| Manganese(II) Sulfate Tetrahydrate | MnSO₄·4H₂O | +14600 | Room Temp (285-300) |

Data sourced from the CRC Handbook of Chemistry and Physics.[7]

A general, unspecified hydrate (B1144303) value for the molar magnetic susceptibility of MnSO₄ has been reported as 1.37 x 10⁻² cm³/mol (+13700 x 10⁻⁶ cm³/mol).[1][4]

Experimental Protocols for Magnetic Characterization

The magnetic properties of manganese(II) sulfate hexahydrate can be determined using several well-established techniques.

Vibrating Sample Magnetometry (VSM)

VSM is a highly sensitive method used to measure the magnetic properties of solid or powder samples.

Methodology:

-

Sample Preparation: A precise mass (typically a few milligrams) of the this compound powder is loaded into a sample holder (e.g., a gelatin capsule or a specialized rod). The mass is meticulously recorded.

-

Mounting: The sample holder is mounted on a sample rod connected to a mechanical vibrator. This assembly is placed within a uniform magnetic field, typically generated by an electromagnet or a superconducting magnet.

-

Measurement:

-

The sample is made to vibrate sinusoidally (typically vertically).

-

This vibration induces a changing magnetic flux in a set of stationary pick-up coils located near the sample.

-

According to Faraday's Law of Induction, this changing flux generates an electrical signal (voltage) in the coils that is directly proportional to the magnetic moment of the sample.

-

-

Data Acquisition: The induced voltage is measured using a lock-in amplifier, which enhances the signal-to-noise ratio. The system is calibrated using a standard material with a known magnetic susceptibility (e.g., a nickel sphere or yttrium iron garnet).[8]

-

Analysis: The magnetic moment is measured as a function of the applied magnetic field at a constant temperature to generate a magnetization curve (M vs. H). To determine the Curie-Weiss parameters, this process is repeated at various temperatures. The magnetic susceptibility (χ = M/H) is then plotted against temperature.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (also known as Electron Spin Resonance, ESR) is a spectroscopic technique that detects transitions induced by microwave radiation between the different energy levels of electron spins in the presence of a static magnetic field. It is exclusively sensitive to species with unpaired electrons, making it ideal for studying Mn²⁺ (a d⁵ system).

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is placed in a high-purity quartz EPR tube. For solution studies, the compound is dissolved in a suitable solvent (e.g., water).

-

Spectrometer Setup: The EPR tube is placed inside a microwave cavity, which itself is positioned between the poles of an electromagnet. The system is connected to a microwave source (typically X-band, ~9.5 GHz) and a detector.

-

Data Acquisition:

-

A constant frequency of microwave radiation is applied to the sample.

-

The external magnetic field is slowly and linearly swept.

-

At specific magnetic field strengths where the energy difference between the electron spin states matches the energy of the microwaves, absorption of microwave power occurs.

-

The detector measures this absorption, and the output is typically displayed as the first derivative of the absorption spectrum to enhance resolution.

-

-

Analysis: For Mn²⁺, which has both electron spin (S=5/2) and nuclear spin (I=5/2), the spectrum is characterized by a distinctive six-line hyperfine splitting pattern.[9] Analysis of the spectrum can provide:

-

g-factor: Information about the electronic environment of the Mn²⁺ ion.

-

Hyperfine Coupling Constant (A): Information about the interaction between the electron spin and the manganese nuclear spin, which is sensitive to the covalency of the Mn-ligand bonds.

-

Zero-Field Splitting (ZFS) Parameters (D and E): Information about the distortion of the local symmetry around the Mn²⁺ ion from perfect cubic or octahedral symmetry.[10]

-

Visualizations: Workflows and Conceptual Diagrams

The following diagrams, generated using the DOT language, illustrate key processes and relationships.

Caption: Figure 1: A flowchart outlining the key steps in determining the magnetic properties of a powder sample using Vibrating Sample Magnetometry (VSM).

Caption: Figure 2: A logical diagram illustrating how the electronic structure of the Manganese(II) ion leads to its characteristic paramagnetic properties.

References

- 1. Manganese(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. This compound | H12MnO10S | CID 19850629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Paramagnetism: Compounds [chemedx.org]

- 4. Manganese(II) sulfate - Crystal growing [en.crystalls.info]

- 5. americanelements.com [americanelements.com]

- 6. Paramagnetism: Compounds - Manganese(II) Sulfate Monohydrate | Chemical Education Xchange [chemedx.org]

- 7. fizika.si [fizika.si]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

spectroscopic analysis of manganese(II) sulfate hexahydrate

An In-depth Technical Guide to the Spectroscopic Analysis of Manganese(II) Sulfate (B86663) Hexahydrate

Introduction

Manganese(II) sulfate (MnSO₄) is a commercially significant inorganic compound, serving as a precursor to manganese metal and various other chemical compounds.[1][2] It exists in several hydrated forms, with the hexahydrate (MnSO₄·6H₂O) being one of them.[1][3] The characterization of these hydrates is crucial for quality control in its various applications, including agriculture, industrial manufacturing, and as a nutraceutical.[2][3] Spectroscopic techniques are indispensable tools for elucidating the structural and electronic properties of manganese(II) sulfate hexahydrate, providing detailed insights into the coordination environment of the manganese ion, the state of the sulfate anion, and the nature of the water of hydration.

This technical guide provides a comprehensive overview of the core spectroscopic methods used to analyze this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of these analytical techniques and the interpretation of the resulting data.

Spectroscopic Techniques and Data

The analysis of this compound involves multiple spectroscopic techniques, each providing unique and complementary information. The primary methods include UV-Visible, Infrared (IR), and Raman spectroscopy.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the manganese(II) ion. The Mn²⁺ ion has a d⁵ electronic configuration, and its electronic absorption bands are typically weak because the d-d transitions are spin-forbidden. In an aqueous solution, the manganese(II) ion exists as the pale pink hexaquamanganese(II) complex, [Mn(H₂O)₆]²⁺.[1]

A study on pure aqueous MnSO₄ solutions identified several absorption peaks corresponding to the Mn²⁺ ion.[4] These peaks, while weak, are characteristic and can be used for quantitative analysis.[4] The sulfate ion (SO₄²⁻) does not show significant absorption in this region.[4]

Table 1: UV-Visible Absorption Maxima for Aqueous MnSO₄ Solution

| Wavelength (nm) | Reference |

| 336 | [4] |

| 357 | [4] |

| 401 | [4] |

| 433 | [4] |

| 530 | [4] |

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy is a powerful tool for characterizing the sulfate group and the water molecules in this compound. IR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule.

Raman Spectroscopy

Raman spectroscopy is particularly effective for studying the symmetric vibrations of the sulfate ion and the Mn-O bonds in the hexaquamanganese(II) complex. In aqueous solutions of MnSO₄, a dynamic equilibrium can exist between the fully solvated [Mn(H₂O)₆]²⁺ ion, outer-sphere complexes, and inner-sphere complexes where the sulfate ion directly coordinates to the manganese ion.[5][6]

Detailed Raman spectroscopic studies have identified distinct bands for these different species. The [Mn(OH₂)₆]²⁺ species is characterized by a weak, polarized band at 354 cm⁻¹, which is assigned to the symmetric stretching mode (ν₁) of the MnO₆ octahedron.[5] The formation of an inner-sphere complex, [(H₂O)₅MnOSO₃], gives rise to new bands, including a band at 995 cm⁻¹ for the bound sulfate and a band at 216 cm⁻¹ for the Mn²⁺−OSO₃²⁻ bond stretch.[5][6]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is sensitive to the vibrations of the sulfate group and the water of hydration. The sulfate ion vibrations can provide information about its coordination environment. A band around 970 cm⁻¹ can be attributed to the stretching of the sulfate group.[7] Another vibration of the sulfate group is observed around 616 cm⁻¹.[7] A band that could be due to the stretching of the Mn-O bond has been reported at 533 cm⁻¹.[7]

Table 2: Key Vibrational Frequencies for Manganese(II) Sulfate Species

| Technique | Wavenumber (cm⁻¹) | Assignment | Species | Reference |

| Raman | 354 | ν₁(Mn-O₆) symmetric stretch | [Mn(H₂O)₆]²⁺ | [5] |

| Raman | 982.7 | ν₁(SO₄²⁻) symmetric stretch | Outer-sphere complex | [5][6] |

| Raman | 995 | Bound sulfate stretch | Inner-sphere complex [MnOSO₃] | [5] |

| Raman | 216 | Mn²⁺−OSO₃²⁻ stretch | Inner-sphere complex [MnOSO₃] | [5][6] |

| Raman | 321 | MnO₅O* skeleton mode | [(H₂O)₅MnOSO₃] | [5][6] |

| IR | ~970 | Sulfate group stretch | MnSO₄ | [7] |

| IR | 616 | Sulfate group vibration | MnSO₄ | [7] |

| IR | 533 | Mn-O bond stretch | MnSO₄ | [7] |

Experimental Protocols

Detailed and consistent experimental methodologies are critical for obtaining reproducible and accurate spectroscopic data.

UV-Visible Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of this compound by accurately weighing the solid and dissolving it in a known volume of deionized water. Prepare a series of calibration standards by serial dilution of the stock solution.[8]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a 1 cm path length quartz cuvette with deionized water to serve as the reference blank.

-

Record a baseline spectrum with the blank in both the sample and reference beams.

-

Rinse the sample cuvette with the manganese(II) sulfate solution before filling it.

-

Acquire the absorption spectrum of the sample solution over a specified wavelength range (e.g., 300-800 nm).[4]

-

Ensure that the absorbance values fall within the linear range of the instrument.[4]

-

Raman Spectroscopy Protocol

-

Sample Preparation:

-

Solid State: Place a small amount of the crystalline this compound powder onto a microscope slide or into a capillary tube.

-

Aqueous Solution: Prepare solutions of desired concentrations by dissolving the salt in deionized water.

-

-

Instrumentation: Utilize a Raman spectrometer equipped with a suitable laser excitation source (e.g., 488 nm Argon-ion laser).[9] The system should include a spectrometer and a sensitive detector like a CCD.[9]

-

Measurement:

-

Focus the laser beam onto the sample.

-

Collect the scattered Raman signal over the desired spectral range (e.g., 100-4000 cm⁻¹).

-

Adjust acquisition parameters such as laser power, exposure time, and number of accumulations to achieve an adequate signal-to-noise ratio.

-

For aqueous solutions, the strong Raman scattering from water may need to be subtracted from the spectrum.

-

Infrared (IR) Spectroscopy Protocol (Solid State)

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr).

-

Grind a few milligrams of the this compound sample.

-

Mix approximately 1 mg of the sample with 100-200 mg of the dry KBr in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Measurement:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Visualizations

Diagrams illustrating the experimental workflow and the logical relationships between spectroscopic techniques and the analyte provide a clear conceptual framework for the analysis.

Caption: General experimental workflow for spectroscopic analysis.

Caption: Relationship between techniques and molecular information.

References

- 1. Manganese(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. This compound | H12MnO10S | CID 19850629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Rapid and green detection of manganese in electrolytes by ultraviolet-visible spectrometry to control pollutant discharge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 9. lpi.usra.edu [lpi.usra.edu]

Unveiling the Crystalline Forms of Water: A Technical Guide to the Natural Occurrence and Mineral Forms of Manganese Sulfate Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrences and diverse mineral forms of manganese sulfate (B86663) hydrates. These rare minerals, each distinguished by its degree of hydration, offer insights into specific geological environments and possess unique crystallographic and physical properties. This document summarizes key quantitative data, details the experimental protocols for their characterization, and illustrates the relationships between these hydrated forms.

Natural Occurrence and Mineral Forms

Manganese (II) sulfate minerals are infrequently found in nature and invariably occur as hydrates.[1] These minerals typically form as secondary minerals in the oxidized zones of manganese-bearing ore deposits, often as efflorescences in mine workings where they precipitate from sulfate-rich solutions.[2][3] The specific hydrate (B1144303) that forms is dependent on factors such as temperature, humidity, and the chemical composition of the surrounding environment. The known mineral forms of manganese sulfate hydrates are Szmikite (monohydrate), Ilesite (tetrahydrate), Jōkokuite (pentahydrate), Chvaleticeite (hexahydrate), and Mallardite (heptahydrate).[1][4]

Quantitative Data Summary

The physicochemical properties of the various manganese sulfate hydrate minerals are summarized in the tables below for ease of comparison.

Table 1: General and Crystallographic Properties of Manganese Sulfate Hydrate Minerals

| Mineral Name | Chemical Formula | Crystal System |

| Szmikite | MnSO₄·H₂O[5] | Monoclinic[5] |

| Ilesite | MnSO₄·4H₂O[6] | Monoclinic[6] |

| Jōkokuite | MnSO₄·5H₂O[7] | Triclinic[7] |

| Chvaleticeite | (Mn,Mg)SO₄·6H₂O[8] | Monoclinic |

| Mallardite | MnSO₄·7H₂O[9] | Monoclinic[9] |

Table 2: Physical Properties of Manganese Sulfate Hydrate Minerals

| Mineral Name | Mohs Hardness | Density (g/cm³) | Color |

| Szmikite | 1.5[10] | 3.15 (measured)[10] | Dirty-white, rose-red, pale red[5] |

| Ilesite | 2 - 3[6] | 2.25 (measured)[6] | Green, greenish-white, white[11] |

| Jōkokuite | ~2.5[2] | 2.03 (measured)[2] | Pale pink[7] |

| Chvaleticeite | ~2.5 | 1.99 (calculated) | Pale pink to reddish-white |

| Mallardite | 2[12] | 1.846 (measured on artificial material)[9] | Light rose pink; colorless in transmitted light[4] |

Experimental Protocols for Mineral Characterization

The identification and characterization of manganese sulfate hydrate minerals rely on a suite of analytical techniques. Below are detailed methodologies for the key experiments.

X-ray Diffraction (XRD)

Purpose: To identify the mineral phase and determine its crystal structure.

Methodology:

-

Sample Preparation: A small amount of the mineral is finely ground to a homogenous powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.[1]

-

Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is commonly used.

-

Data Collection:

-

The powdered sample is mounted on a zero-background sample holder.

-

The instrument is operated at a voltage of 40 kV and a current of 30 mA.

-

The diffraction pattern is scanned over a 2θ range of 5° to 70° with a step size of 0.02° and a count time of 1-2 seconds per step.

-

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared to a database of known mineral patterns, such as the International Centre for Diffraction Data (ICDD) database, for phase identification.[13] For structural refinement, Rietveld analysis can be employed.[8]

For single-crystal X-ray diffraction, a small, well-formed crystal (typically < 0.5 mm) is mounted on a goniometer. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on an area detector.[14] This technique provides detailed information about the unit cell dimensions, space group, and atomic positions within the crystal lattice.[14]

Thermal Analysis (TGA/DSC)

Purpose: To determine the water content and study the dehydration behavior of the hydrated minerals.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the powdered mineral (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Instrumentation: A simultaneous thermal analyzer (TGA-DSC) is used.

-

Data Collection:

-

Data Analysis: The thermogravimetric (TG) curve plots the percentage of mass loss as a function of temperature. The distinct steps in the TG curve correspond to the loss of water molecules. The derivative of the TG curve (DTG) shows the temperature at which the rate of mass loss is maximum. The differential scanning calorimetry (DSC) curve, plotted simultaneously, shows the endothermic or exothermic processes associated with dehydration and any phase transitions.[16]

Vibrational Spectroscopy (Raman and FTIR)

Purpose: To identify the mineral and characterize its molecular structure, particularly the sulfate and water vibrational modes.

3.3.1. Raman Spectroscopy

-

Sample Preparation: A small, unpolished fragment of the mineral or a small amount of powder is placed on a microscope slide.

-

Instrumentation: A micro-Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.[10]

-

Data Collection:

-

The laser is focused on the sample through a microscope objective.

-

The scattered light is collected and directed to a spectrometer.

-

Spectra are typically collected over a Raman shift range of 100 to 4000 cm⁻¹.

-

-

Data Analysis: The resulting Raman spectrum shows characteristic peaks corresponding to the vibrational modes of the sulfate (SO₄²⁻) anions and the water (H₂O) molecules.[6] The positions and shapes of these peaks are unique to each mineral and can be used for identification by comparison with reference spectra from databases like the RRUFF project.

3.3.2. Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the powdered mineral is pressed directly onto the ATR crystal (e.g., diamond).[11] For transmission FTIR, the powdered sample (1-2 mg) is mixed with potassium bromide (KBr) powder and pressed into a transparent pellet.[1]

-

Instrumentation: An FTIR spectrometer with a suitable accessory (ATR or transmission).

-

Data Collection:

-

A background spectrum of the empty ATR crystal or a pure KBr pellet is collected.

-

The sample spectrum is then recorded, typically in the mid-infrared range (4000 to 400 cm⁻¹).[1]

-

-

Data Analysis: The infrared spectrum shows absorption bands corresponding to the vibrational modes of the sulfate group and water molecules. The positions and intensities of these bands provide a molecular fingerprint for the mineral.[17]

Relationships and Transformations

The different manganese sulfate hydrate minerals are related through dehydration and hydration processes, which are primarily driven by changes in temperature and humidity. The following diagram illustrates the logical relationships between these mineral forms.

Caption: Dehydration and hydration pathways of manganese sulfate minerals.

References

- 1. Quantitative Mineral Analysis by FTIR Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]

- 2. USGS Information Handout: X-Ray Powder Diffraction [pubs.usgs.gov]

- 3. azom.com [azom.com]

- 4. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. azomining.com [azomining.com]

- 7. researchgate.net [researchgate.net]

- 8. iucr.org [iucr.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. science.smith.edu [science.smith.edu]

- 12. kirj.ee [kirj.ee]

- 13. mdpi.com [mdpi.com]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. publications.tno.nl [publications.tno.nl]

- 16. researchgate.net [researchgate.net]

- 17. portaspecs.com [portaspecs.com]

An In-depth Technical Guide to the Hydrates of Manganese(II) Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the various hydrated forms of manganese(II) sulfate (B86663) (MnSO₄). Manganese(II) sulfate is a crucial compound in numerous industrial and biological applications, and understanding the properties and interconversion of its hydrates is essential for its effective use in research, development, and manufacturing. This document details the physicochemical properties, synthesis, and thermal behavior of the common hydrates of manganese(II) sulfate, presenting data in a clear and accessible format.

Introduction to Manganese(II) Sulfate and its Hydrates

Manganese(II) sulfate is an inorganic compound that exists in an anhydrous form (MnSO₄) as white crystals and, more commonly, in several hydrated forms, which are typically pale pink solids. The number of water molecules of crystallization can vary, leading to different crystal structures and properties. The most well-characterized hydrates are the monohydrate (MnSO₄·H₂O), tetrahydrate (MnSO₄·4H₂O), pentahydrate (MnSO₄·5H₂O), and heptahydrate (MnSO₄·7H₂O).[1] These hydrates are naturally occurring as rare minerals.[1] The specific hydrate (B1144303) that crystallizes from an aqueous solution is primarily dependent on the temperature.[2]

Physicochemical Properties of Manganese(II) Sulfate Hydrates

The physical and chemical properties of manganese(II) sulfate hydrates vary with their degree of hydration. These differences are critical for applications ranging from the preparation of nutritional supplements to the synthesis of advanced materials. A summary of the key quantitative data for the common hydrates is presented in Table 1.

Table 1: Physicochemical Properties of Manganese(II) Sulfate Hydrates

| Property | Anhydrous (MnSO₄) | Monohydrate (MnSO₄·H₂O) | Tetrahydrate (MnSO₄·4H₂O) | Pentahydrate (MnSO₄·5H₂O) | Heptahydrate (MnSO₄·7H₂O) |

| Molar Mass ( g/mol ) | 151.001[3] | 169.02[3] | 223.07[3] | 241.08 | 277.11[3] |

| Appearance | White crystals[1] | Pale pink powder/crystals[4] | Pale pink crystals[5] | Rose-pink crystals | Pink crystals |

| Crystal System | Orthorhombic | Monoclinic[2] | Monoclinic[2] | Triclinic[2] | Triclinic[2] |

| Density (g/cm³) | 3.25 | 2.95[3] | 2.107[3] | ~2.1 | ~2.1 |

| Solubility in water ( g/100 mL) | 52 (5 °C), 70 (70 °C)[1] | 52 (5 °C), 70 (70 °C)[1] | Soluble | Soluble | Soluble |

| Decomposition Temperature (°C) | 850[2] | 280[2] | Decomposes upon heating | 26[2] | Decomposes upon heating |

Experimental Protocols

Synthesis of Manganese(II) Sulfate Hydrates

The synthesis of specific manganese(II) sulfate hydrates can be achieved by controlling the crystallization temperature of a manganese(II) sulfate solution. The starting solution can be prepared through various methods.

3.1.1. Preparation of Manganese(II) Sulfate Solution

A common method for preparing a manganese(II) sulfate solution involves the reaction of manganese dioxide with sulfuric acid in the presence of a reducing agent, such as oxalic acid or hydrogen peroxide.[3]

-

Materials: Manganese dioxide (MnO₂), Sulfuric acid (H₂SO₄, concentrated), Oxalic acid dihydrate (H₂C₂O₄·2H₂O) or Hydrogen peroxide (H₂O₂, 30%), Distilled water.

-

Procedure:

-

In a fume hood, prepare a dilute solution of sulfuric acid.

-

Slowly add manganese dioxide powder to the acid solution with constant stirring.

-

Gradually add the reducing agent (oxalic acid or hydrogen peroxide) to the mixture. The reaction is exothermic and will produce gas (CO₂ if using oxalic acid). Reaction with oxalic acid: MnO₂ + H₂C₂O₄ + H₂SO₄ → MnSO₄ + 2CO₂ + 2H₂O

-

Continue adding the reducing agent until all the black manganese dioxide has reacted, and the solution becomes a pale pink color.

-

Filter the resulting solution to remove any unreacted solids. The filtrate is a concentrated solution of manganese(II) sulfate.

-

3.1.2. Crystallization of Specific Hydrates

-

Manganese(II) Sulfate Pentahydrate (MnSO₄·5H₂O):

-

Cool the prepared manganese(II) sulfate solution to a temperature below 26 °C.[2]

-

Allow the solution to evaporate slowly at this temperature.

-

Rose-pink crystals of the pentahydrate will form.

-

Collect the crystals by filtration and dry them between sheets of filter paper.

-

-

Manganese(II) Sulfate Tetrahydrate (MnSO₄·4H₂O):

-

Maintain the temperature of the manganese(II) sulfate solution above 26 °C.[2]

-

Allow for slow evaporation of the solvent.

-

Pale pink crystals of the tetrahydrate will crystallize out of the solution.

-

Isolate the crystals by filtration and dry them.

-

-

Manganese(II) Sulfate Monohydrate (MnSO₄·H₂O):

-

The monohydrate can be obtained by heating the higher hydrates. Gently heat crystals of manganese(II) sulfate tetrahydrate or pentahydrate in an oven at a temperature above 100 °C but below 280 °C.

-

The crystals will lose water and transform into the monohydrate.

-

Characterization Methods

3.2.1. X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for identifying the specific hydrate of manganese(II) sulfate by determining its crystal structure.

-

Sample Preparation: A small amount of the crystalline sample is finely ground to a powder.

-

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is typically used.

-

Data Collection: The sample is scanned over a range of 2θ angles (e.g., 10-80°).

-

Analysis: The resulting diffraction pattern, with its characteristic peaks, is compared to standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the specific hydrate phase.

3.2.2. Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful tools for studying the thermal stability and dehydration processes of the hydrates.

-

Sample Preparation: A small, accurately weighed amount of the hydrate is placed in an alumina (B75360) or platinum crucible.

-

Instrumentation: A simultaneous TGA/DSC instrument is used.

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis:

-

The TGA curve plots the mass of the sample as a function of temperature, showing distinct mass loss steps corresponding to the loss of water molecules.

-

The DSC curve shows the heat flow to or from the sample, with endothermic peaks indicating the energy required for dehydration.

-

Thermal Decomposition and Interconversion of Hydrates

The different hydrates of manganese(II) sulfate can be interconverted by changing the temperature and humidity conditions. The thermal decomposition of the higher hydrates typically proceeds in a stepwise manner, ultimately yielding the anhydrous salt at higher temperatures.

The dehydration pathway is a critical aspect of the chemistry of these compounds. Understanding these transitions is vital for storage, handling, and processing of manganese(II) sulfate.

References

- 1. Manganese(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. Manganese(II) sulfate - Crystal growing [en.crystalls.info]

- 3. Manganese(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 4. Manganese sulfate monohydrate | MnSO4.H2O | CID 177577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Manganese (II) Sulfate Tetrahydrate [cis.rit.edu]

Methodological & Application

Application Notes and Protocols: The Role of Manganese(II) Sulfate Hexahydrate in Cell Culture Media Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese (Mn) is a divalent cation that serves as an essential micronutrient in mammalian cell culture, playing a pivotal role as a cofactor for a variety of enzymes involved in cellular metabolism, antioxidant defense, and protein post-translational modifications. However, the concentration of manganese must be carefully controlled, as elevated levels can induce cytotoxicity. Manganese(II) sulfate (B86663) hexahydrate (MnSO₄·6H₂O) is a common salt used to supplement cell culture media with this critical trace element.

These application notes provide a comprehensive overview of the multifaceted role of manganese in cell culture, with a particular focus on its application in modulating the glycosylation of recombinant proteins, a critical quality attribute for many biotherapeutics. Detailed protocols for media supplementation and analysis are provided to guide researchers in optimizing their cell culture processes.

Key Applications of Manganese(II) Sulfate in Cell Culture

-

Enzymatic Cofactor: Manganese is an essential cofactor for numerous enzymes, including glycosyltransferases, which are critical for the synthesis of complex carbohydrate structures on proteins.[1] It is also a key component of manganese superoxide (B77818) dismutase (MnSOD), a primary antioxidant enzyme in the mitochondria that protects cells from oxidative stress.

-

Modulation of Protein Glycosylation: The supplementation of cell culture media with manganese, often in synergy with uridine (B1682114) and galactose, has been demonstrated to significantly enhance the galactosylation of recombinant monoclonal antibodies (mAbs) and other glycoproteins produced in Chinese Hamster Ovary (CHO) cells.[2][3] This allows for precise control over the glycan profile, which can impact the efficacy, stability, and immunogenicity of the final biotherapeutic product.

-

Cellular Metabolism and Signaling: Manganese can influence key signaling pathways, such as the insulin/IGF-1 pathway, by promoting the phosphorylation of receptors and downstream effectors like Akt, thereby impacting glucose uptake and overall cellular metabolism.[4][5]

Data Presentation: Quantitative Effects of Manganese Supplementation

The following tables summarize quantitative data from various studies on the effects of manganese supplementation on cell culture performance and product quality.

| Cell Line | Recombinant Protein | Manganese Concentration | Observed Effect on Glycosylation | Reference |

| GS-CHO | Antibody | 0-20 µM (in combination with uridine and galactose) | Increased galactosylation from 3% to 23% | [2] |

| CHO | anti-α4-integrin antibody | 0.025 µM to 10 µM | Optimized glycosylation profile | [6] |

| CHO | Erythropoietin (EPO) | Not specified | Improved galactosylation and increased carbohydrate site occupancy | [7] |

| Cell Line | Manganese Concentration | Effect on Cell Viability and Titer | Reference |

| Human Neuroblastoma (SH-SY5Y) | 100 µM | Decreased cell viability | [8] |

| CHO | Not specified | Early addition of MnCl₂ reduced viable cell density | [9] |

| Trastuzumab-producing CHO | Increasing concentrations of galactose, uridine, and manganese chloride | Drop in antibody concentration | [10] |

Experimental Protocols

Protocol 1: Preparation of Manganese(II) Sulfate Stock Solution

This protocol describes the preparation of a sterile 10 mM manganese(II) sulfate stock solution for cell culture media supplementation.

Materials:

-

Manganese(II) sulfate hexahydrate (MnSO₄·6H₂O, Cell Culture Grade)

-

Nuclease-free water

-

Sterile conical tubes (15 mL and 50 mL)

-

0.22 µm sterile syringe filter

-

Sterile syringes

Procedure:

-

Calculate the required mass: The molecular weight of MnSO₄·6H₂O is approximately 277.11 g/mol . To prepare 10 mL of a 10 mM stock solution, weigh out 27.71 mg of MnSO₄·6H₂O.

-

Dissolution: In a sterile 15 mL conical tube, dissolve the weighed MnSO₄·6H₂O in 10 mL of nuclease-free water. Vortex briefly to ensure complete dissolution.

-

Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the sterile stock solution into a fresh, sterile 15 mL conical tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term use. Thaw a fresh aliquot for each experiment to avoid repeated freeze-thaw cycles.

Protocol 2: Optimization of Monoclonal Antibody Galactosylation in CHO Cells

This protocol provides a framework for systematically optimizing the galactosylation of a monoclonal antibody produced in CHO cells by supplementing the culture medium with manganese(II) sulfate, uridine, and galactose.

Materials:

-

CHO cell line producing the monoclonal antibody of interest

-

Basal cell culture medium and feed

-

Sterile 10 mM Manganese(II) sulfate stock solution (from Protocol 1)

-

Sterile 1 M Uridine stock solution

-

Sterile 1 M Galactose stock solution

-

Shake flasks or small-scale bioreactors

-

Cell counting instrument (e.g., automated cell counter)

-

Biochemical analyzer for metabolite analysis (e.g., glucose, lactate)

-

Protein A affinity chromatography system for mAb purification

-

Glycan analysis platform (e.g., HILIC-UPLC-FLR-MS)

Experimental Design (Design of Experiments - DoE):

A DoE approach is recommended to efficiently screen the effects and interactions of the three supplements. A full factorial or fractional factorial design can be employed.

-

Factors:

-

Manganese(II) sulfate concentration (e.g., 0 µM, 2 µM, 10 µM, 20 µM)

-

Uridine concentration (e.g., 0 mM, 1 mM, 5 mM)

-

Galactose concentration (e.g., 0 mM, 5 mM, 10 mM)

-

-

Responses:

-

Viable cell density (VCD) and viability

-

mAb titer

-

Glycan profile (specifically G0F, G1F, G2F percentages)

-

Procedure:

-